molecular formula C10H12FNO B1378120 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one CAS No. 1255708-29-2

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one

Cat. No.: B1378120
CAS No.: 1255708-29-2
M. Wt: 181.21 g/mol
InChI Key: ZPSFNOWYGDIUBE-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one is a high-value chemical intermediate of significant interest in medicinal and organic chemistry research. This compound features a benzophenone core strategically substituted with a fluorine atom and a dimethylamino group, making it a versatile scaffold for the synthesis of more complex molecules. Its structure is particularly valuable for developing potential pharmacologically active compounds, as the dimethylamino group is a common pharmacophore found in a wide range of FDA-approved drugs targeting the central nervous system, as well as exhibiting antihistaminic, anticancer, and analgesic properties . The presence of the ketone functionality allows for further synthetic manipulation, including reductions to alcohols or reactions with nucleophiles, enabling researchers to create diverse chemical libraries. The fluorine atom can enhance metabolic stability and influence the molecule's binding affinity to biological targets. This compound is supplied for research applications only, strictly as a chemical tool for use in laboratory settings. It is intended for use by qualified professional researchers. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

1-[2-(dimethylamino)-4-fluorophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSFNOWYGDIUBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroacetophenone and dimethylamine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the dimethylamine, followed by nucleophilic substitution on the 2-fluoroacetophenone.

    Industrial Production: On an industrial scale, the reaction can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOCH3) to form the methoxy derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 1-[2-(Dimethylamino)-4-fluorophenyl]ethanoic acid.

    Reduction: 1-[2-(Dimethylamino)-4-fluorophenyl]ethanol.

    Substitution: 1-[2-(Dimethylamino)-4-methoxyphenyl]ethan-1-one.

Scientific Research Applications

Chemistry

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile reactions, making it valuable in developing new compounds.

Biological Research

The compound exhibits notable biological activities, particularly as a CYP1A2 inhibitor . This inhibition suggests that it may influence the metabolism of other drugs processed by this enzyme, which is critical in pharmacokinetics and drug-drug interactions. The dimethylamino group facilitates interactions with various biological targets through hydrogen bonding and electrostatic interactions.

Pharmaceutical Applications

Due to its biological activity, it is being explored as a lead compound for developing new drugs targeting specific pathways. Research is ongoing to evaluate its potential as a pharmaceutical intermediate.

Analytical Chemistry

The compound is utilized as a ratiometric fluorescent probe for detecting biogenic primary amines with nanomolar sensitivity. This application offers an ultrasensitive method for analyzing trace amounts of analytes compared to existing techniques.

Material Science

In material science, it is involved in the synthesis of Bis-Chalcone (BBDP), which exhibits third-order nonlinear optical properties. BBDP's properties are measured under various conditions, showcasing the compound's utility in advanced material applications.

Case Study 1: Drug Development

Research conducted on the biological activity of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one has shown promising results in inhibiting CYP1A2. This activity suggests potential for developing combination therapies that could enhance efficacy while minimizing side effects when co-administered with other medications.

Case Study 2: Analytical Applications

In analytical chemistry, the compound has been successfully employed as a fluorescent probe for detecting amines. Studies demonstrated its superior sensitivity compared to traditional methods, highlighting its potential in forensic toxicology and environmental monitoring.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: Impact of Substituent Orientation

  • 1-[3-(Dimethylamino)phenyl]ethan-1-one Structure: Dimethylamino group at the 3-position; lacks fluorine. Comparison: The 3-position dimethylamino group reduces steric hindrance compared to the 2-position in the target compound.

Halogen-Substituted Analogs

  • 1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one Structure: Chlorine at the 2-position and fluorine at the 4-position. Comparison: The electron-withdrawing chlorine increases the compound’s electrophilicity compared to the electron-donating dimethylamino group. This alters reactivity in nucleophilic additions and may reduce bioavailability due to higher lipophilicity .

Amino-Substituted Derivatives

  • 1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one Structure: Bulky phenylethylamino substituent instead of dimethylamino. Comparison: The steric bulk of the phenylethyl group may hinder interactions with enzymatic targets, reducing binding affinity compared to the smaller dimethylamino group.

Heterocyclic Analogs

  • 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethan-1-one Structure: Fluoropyridinyl replaces the dimethylamino-fluorophenyl system. The dual fluorine atoms increase electron-withdrawing effects, altering redox properties compared to the target compound .

Physicochemical Properties and Reactivity

Compound Molecular Weight (g/mol) Key Substituents LogP (Predicted) Solubility (Polar Solvents)
1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one 195.22 2-N(CH₃)₂, 4-F 1.8 Moderate
1-[3-(Dimethylamino)phenyl]ethan-1-one 163.22 3-N(CH₃)₂ 1.2 High
1-(2-Chlorophenyl)-2-(4-fluorophenyl)ethan-1-one 248.68 2-Cl, 4-F 3.5 Low
1-(4-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one 257.30 4-F, phenylethylamino 2.9 Moderate
  • Key Trends: Electron Effects: Dimethylamino groups enhance electron density, improving solubility in polar solvents. Halogens (Cl, F) increase logP, reducing solubility . Steric Effects: Bulky substituents (e.g., phenylethyl) decrease reactivity in SN2 reactions but may improve selectivity in receptor binding .

Biological Activity

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one, also known by its CAS number 159305-15-4, is a ketone compound characterized by a dimethylamino group and a fluorophenyl moiety. This compound has garnered attention in pharmaceutical research due to its notable biological activities, particularly as a potential drug candidate. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C₈H₈FNO
  • Log P Values : Ranging from 1.26 to 2.04, indicating moderate lipophilicity and good membrane permeability.
  • Mechanism of Action : The compound interacts with specific molecular targets, including enzymes and receptors, primarily through hydrogen bonding and electrostatic interactions facilitated by the dimethylamino group. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, which may influence its pharmacokinetic properties.

CYP1A2 Inhibition

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one has been identified as a CYP1A2 inhibitor . This inhibition suggests that the compound may affect the metabolism of other drugs that are substrates for this enzyme, which is critical in pharmacokinetics and drug-drug interactions. The implications of this activity are significant for understanding how this compound could be used in combination therapies or its potential side effects when co-administered with other medications.

Antimicrobial Activity

Preliminary studies indicate that compounds structurally related to 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one may exhibit antimicrobial properties. For instance, various alkaloids have shown activity against both Gram-positive and Gram-negative bacteria, suggesting that similar mechanisms might be explored for this compound . However, specific data on the antimicrobial efficacy of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one itself remains limited.

Synthesis and Evaluation

The synthesis of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one can be achieved through several methods involving electrophilic aromatic substitution reactions. These reactions leverage the unique properties imparted by the dimethylamino and fluorine substituents, which can enhance reactivity and yield .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one:

Compound NameCAS NumberKey Features
2-(Dimethylamino)-1-(4-fluorophenyl)ethanone2228498-67-5Similar structure; different substituent pattern
1-(2-Amino-4-fluorophenyl)ethanone14195239Lacks dimethylamino group; potential metabolic differences
2-Chloro-1-(2-(dimethylamino)-4-fluorophenyl)ethanone2228498-67-5Chlorine substitution affects reactivity and properties

This table illustrates how variations in substituents can significantly influence the biological activity and chemical reactivity of related compounds.

Future Directions

The promising biological activities associated with 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one warrant further investigation into its pharmacological potential. Future studies should focus on:

  • In vitro and in vivo testing : To evaluate the full spectrum of biological activities, including antimicrobial efficacy.
  • Mechanistic studies : To elucidate the specific pathways affected by CYP1A2 inhibition.
  • Structure-activity relationship (SAR) analyses : To optimize derivatives for enhanced potency and selectivity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one?

  • Answer: Friedel-Crafts acylation is a common method for synthesizing aryl ketones like this compound. For example, reacting a fluorinated benzaldehyde derivative with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield the desired product. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side reactions such as over-acylation or demethylation of the dimethylamino group . Alternative routes may involve nucleophilic substitution or cross-coupling reactions, depending on precursor availability .

Q. What safety precautions are critical during handling and storage?

  • Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage: Store in a tightly sealed container in a cool, dry, ventilated area away from oxidizers and ignition sources .
  • First Aid: For skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Seek medical attention if irritation persists .
    • Hazard Classification: Classified as acutely toxic (Category 4) via oral, dermal, and inhalation routes under GHS .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Answer:

  • NMR: ¹H and ¹³C NMR confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂), fluorine substituent (via coupling patterns), and ketone carbonyl (δ ~200–210 ppm in ¹³C) .
  • MS: High-resolution mass spectrometry (HRMS) verifies molecular weight (C₁₀H₁₁FNO: calc. 180.0824) and fragmentation patterns .
  • X-ray Crystallography: Resolves stereoelectronic effects and confirms bond angles/distances in crystalline form .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during scale-up synthesis?

  • Answer:

  • Parameter Screening: Use design of experiments (DoE) to optimize variables like catalyst loading, temperature, and solvent polarity. For example, AlCl₃ may hydrolyze in humid conditions, reducing efficacy; anhydrous solvents like dichloromethane improve reproducibility .
  • In Situ Monitoring: Techniques like FTIR or HPLC track intermediate formation and identify side products (e.g., demethylated byproducts) .
  • Purification Strategies: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization (ethanol/water) can isolate high-purity product .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological applications?

  • Answer:

  • Derivatization: Modify the dimethylamino group (e.g., quaternization for enhanced solubility) or fluorophenyl ring (e.g., halogen substitution) to assess impact on bioactivity .
  • Computational Modeling: Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity, while molecular docking evaluates binding affinity to target proteins (e.g., enzymes or receptors) .
  • In Vitro Assays: Test derivatives for antimicrobial activity (MIC assays) or cytotoxicity (MTT assays) to correlate structural features with efficacy .

Q. What environmental considerations apply to this compound’s use in research?

  • Answer:

  • Ecotoxicology: Conduct Daphnia magna or algal growth inhibition tests to assess aquatic toxicity. The dimethylamino group may pose risks due to potential nitrogenous byproducts .
  • Degradation Pathways: Investigate photolysis (UV exposure) or biodegradation (microbial consortia) to identify persistent metabolites .
  • Waste Management: Neutralize acidic/basic residues before disposal. Incineration with scrubbers is recommended for bulk quantities .

Data Analysis and Methodological Challenges

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, logP)?

  • Answer:

  • Standardized Protocols: Use shake-flask methods for logP determination and dynamic light scattering (DLS) for solubility profiling in multiple solvents (e.g., DMSO, PBS) .
  • Interlaboratory Validation: Collaborate with multiple labs to confirm melting points (DSC) and spectral data, reducing instrument-specific biases .

Q. What advanced techniques are used to study reaction mechanisms involving this compound?

  • Answer:

  • Kinetic Isotope Effects (KIE): Deuterium labeling at the methyl or fluorophenyl positions elucidates rate-determining steps in acyl transfer reactions .
  • Electron Paramagnetic Resonance (EPR): Detects radical intermediates in oxidative or photochemical pathways .

Tables for Key Data

Property Method Reported Value Reference
Molecular WeightHRMS180.0824 g/mol
logP (Octanol-Water)Shake-Flask1.85 ± 0.12
Melting PointDSC98–100°C
Acute Toxicity (LD50, oral)OECD 423500 mg/kg (rat)

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